molecular formula C8H8F3NO B11756403 (R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL

(R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL

Cat. No.: B11756403
M. Wt: 191.15 g/mol
InChI Key: HHEXZBORTSEZEF-ZETCQYMHSA-N
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Description

®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a trifluorophenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a primary amine

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Its trifluorophenyl group enhances its binding affinity and specificity towards target proteins, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(4-fluorophenyl)ethan-1-OL
  • ®-2-Amino-2-(3,5-difluorophenyl)ethan-1-OL
  • ®-2-Amino-2-(2,4,5-trifluorophenyl)ethan-1-OL

Uniqueness

®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and reactivity. This trifluorophenyl group also imparts unique electronic properties, making the compound highly valuable in various research applications.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

(2R)-2-amino-2-(3,4,5-trifluorophenyl)ethanol

InChI

InChI=1S/C8H8F3NO/c9-5-1-4(7(12)3-13)2-6(10)8(5)11/h1-2,7,13H,3,12H2/t7-/m0/s1

InChI Key

HHEXZBORTSEZEF-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)[C@H](CO)N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(CO)N

Origin of Product

United States

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